4-(4-azidobutoxy)butan-1-ol
Description
4-(4-Azidobutoxy)butan-1-ol is a bifunctional organic compound featuring an azide (-N₃) group and a hydroxyl (-OH) group separated by a butoxy ether chain. The azide group enables participation in click chemistry (e.g., Huisgen cycloaddition with alkynes) for bioconjugation, while the hydroxyl group allows further functionalization . Key properties include:
Properties
CAS No. |
2416233-99-1 |
|---|---|
Molecular Formula |
C8H17N3O2 |
Molecular Weight |
187.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-azidobutoxy)butan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with butan-1-ol, which is reacted with 4-bromobutanol to form 4-(4-bromobutoxy)butan-1-ol.
Azidation: The bromine atom in 4-(4-bromobutoxy)butan-1-ol is then substituted with an azido group using sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-azidobutoxy)butan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines, to form amine derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation Reactions: The hydroxyl group in butan-1-ol can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like chromium trioxide (CrO₃).
Common Reagents and Conditions
Substitution: Sodium azide (NaN₃) in DMF under reflux.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Chromium trioxide (CrO₃) in sulfuric acid (H₂SO₄).
Major Products
Substitution: Amine derivatives.
Reduction: Primary amines.
Oxidation: Aldehydes or carboxylic acids.
Scientific Research Applications
4-(4-azidobutoxy)butan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various azido and amine compounds.
Materials Science: The azido group can be used for click chemistry to create polymers and other materials with specific properties.
Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules through azide-alkyne cycloaddition reactions.
Mechanism of Action
The mechanism of action of 4-(4-azidobutoxy)butan-1-ol primarily involves the reactivity of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in click chemistry, where the azido group reacts with alkynes to form 1,2,3-triazoles, facilitating the attachment of various functional groups or biomolecules.
Comparison with Similar Compounds
Ether-Functionalized Butanols
Compounds with ether-linked substituents share structural similarities but differ in functional groups and applications.
Key Differences :
- Azide vs.
- Aromatic vs. Aliphatic Chains : 4-(3,4-Dimethoxyphenyl)butan-1-ol’s aromatic ring confers rigidity and electronic effects, contrasting with the flexibility of aliphatic chains in other compounds.
Azide-Containing Compounds
Azides are critical for click chemistry. Below is a comparison with other azide-functionalized alcohols:
Key Differences :
- Chain Length and Complexity : this compound has a longer chain and ether linkage, offering spatial flexibility for conjugation compared to the simpler 4-azidobutan-1-ol.
Amino- and Halogen-Substituted Butanols
Substituents like amines or halogens alter reactivity and applications.
Key Differences :
- Reactivity: The azide group undergoes cycloaddition, while the amine in 4-(propan-2-ylamino)butan-1-ol participates in nucleophilic reactions.
- Biological Activity: Amino derivatives show neuroprotective effects, whereas halogenated alcohols like 4-fluoro-1-butanol are used in synthesis.
Pheromone Analogs
Click Chemistry Utility
The azide in this compound facilitates efficient conjugation with alkynes, making it superior to non-azide ethers like 4-butoxybutan-1-ol for biochemical tagging .
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